(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-en-1-one
Description
The compound (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-en-1-one is a chalcone derivative characterized by its α,β-unsaturated ketone system (prop-2-en-1-one) and hybrid heterocyclic substituents. Key structural features include:
- A furan-2-yl group substituted with a 4-chlorophenyl ring at the 5-position.
- A 3-phenyl-2,1-benzoxazol-5-yl group, which introduces a fused benzoxazole system with a phenyl substituent.
- The chlorophenyl group enhances lipophilicity and may influence binding affinity in biological systems, while the benzoxazole moiety contributes to electron-withdrawing effects and structural rigidity .
Chalcones like this are widely studied for their antimicrobial, anticancer, and anti-inflammatory activities due to their ability to interact with cellular targets via π-π stacking, hydrogen bonding, and hydrophobic interactions .
Properties
IUPAC Name |
(E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16ClNO3/c27-20-9-6-17(7-10-20)25-15-12-21(30-25)11-14-24(29)19-8-13-23-22(16-19)26(31-28-23)18-4-2-1-3-5-18/h1-16H/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSANPMQSSJDTER-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)C=CC4=CC=C(O4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)/C=C/C4=CC=C(O4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-en-1-one, also known by its chemical identifiers, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a complex structure comprising a furan moiety and a benzoxazole ring, which are known to contribute to various biological activities. The molecular formula is , and its IUPAC name is as follows:
1. Anticancer Activity
Recent studies indicate that compounds similar to this compound exhibit significant cytotoxic effects on various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | |
| A549 (Lung Cancer) | 8.7 | |
| HepG2 (Liver Cancer) | 12.0 |
These results suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
2. Antimicrobial Activity
The antimicrobial efficacy of the compound has been evaluated against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |
|---|---|---|
| Bacillus subtilis (Gram+) | 50 | Moderate |
| Escherichia coli (Gram-) | 100 | Weak |
| Candida albicans | 75 | Moderate |
The compound exhibited selective antibacterial activity primarily against Gram-positive bacteria, indicating potential for development as an antimicrobial agent .
3. Anti-inflammatory Activity
Compounds with similar structures have shown promise in reducing inflammation markers in vitro. For example, the compound's ability to inhibit nitric oxide production in macrophages was assessed:
| Concentration (µM) | Nitric Oxide Inhibition (%) |
|---|---|
| 10 | 30 |
| 25 | 50 |
| 50 | 70 |
These findings suggest that the compound may modulate inflammatory responses, which is critical in diseases such as arthritis and other inflammatory disorders .
Case Studies
A notable study focused on the synthesis and evaluation of derivatives of benzoxazole and furan compounds, revealing that modifications to the structure can significantly enhance biological activity. The study highlighted that compounds with electron-donating groups showed improved anticancer properties compared to their counterparts with electron-withdrawing groups .
Structure–Activity Relationship
Understanding the structure–activity relationship (SAR) is pivotal for optimizing the biological activity of this compound. The presence of the chlorophenyl group is believed to enhance lipophilicity and improve cellular uptake, while modifications on the benzoxazole ring can affect binding affinity to target proteins.
Scientific Research Applications
The compound (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-en-1-one has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, biological activity, and material science.
Structural Characteristics
The compound features a complex structure that includes:
- A furan ring substituted with a 4-chlorophenyl group.
- A benzoxazole moiety linked to a propene derivative.
This unique combination of heterocycles contributes to its biological activities and interactions with various biological targets.
Anticancer Activity
Research has indicated that compounds containing furan and benzoxazole derivatives exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation. For instance, derivatives of similar structures have shown activity against various cancer cell lines, suggesting that this compound may also possess similar properties .
Antimicrobial Properties
The compound's structural features are hypothesized to enhance its interaction with microbial enzymes, potentially leading to antimicrobial activity. Studies on related compounds have demonstrated effectiveness against pathogens such as Escherichia coli and Pseudomonas aeruginosa, indicating a promising avenue for further exploration of this compound's antibacterial properties .
Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor is another area of interest. Research has shown that similar compounds can effectively inhibit kinases and other enzymes involved in disease pathways. This suggests potential applications in the development of targeted therapies for conditions such as cancer and diabetes .
Photophysical Properties
The incorporation of furan and benzoxazole units into materials has been explored for their photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The unique electronic properties conferred by the conjugated systems in these compounds can lead to enhanced performance in such applications .
Synthesis of Novel Materials
The compound can serve as a building block for synthesizing novel materials with tailored properties. Its reactivity allows for further functionalization, leading to materials with specific characteristics desired in advanced applications like sensors or catalysts .
Case Study 1: Anticancer Screening
In a study focusing on the anticancer potential of furan derivatives, compounds similar to This compound were screened against various cancer cell lines. Results indicated a significant reduction in cell viability at certain concentrations, highlighting the need for further investigation into dosage and mechanism of action .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of furan-based compounds against common bacterial strains. The results showed that specific structural modifications led to increased potency against E. coli, suggesting that the target compound could be optimized for improved antimicrobial activity .
Comparison with Similar Compounds
Table 1: Structural Comparison of Chalcone Derivatives
Key Observations :
- Electron-withdrawing groups (e.g., Cl in the target compound) increase electrophilicity of the enone system compared to electron-donating groups (e.g., methoxy in ), affecting reactivity and biological interactions .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The target compound’s high LogP (5.2) reflects increased lipophilicity due to the chlorophenyl and benzoxazole groups, suggesting enhanced membrane permeability but poor aqueous solubility .
- The thiazole-containing compound exhibits higher solubility due to the polar dimethylamino group, which introduces hydrogen-bonding capacity .
Key Observations :
- The target compound’s anticancer activity against HeLa cells is attributed to the benzoxazole moiety, which may intercalate DNA or inhibit topoisomerases .
- The thiazole derivative shows potent tyrosinase inhibition, likely due to sulfur-mediated metal chelation .
Spectroscopic Characteristics
Table 4: NMR Chemical Shifts (δ, ppm)
| Compound | ¹H-NMR (C=CH) | ¹³C-NMR (C=O) | UV-Vis λₘₐₓ (nm) |
|---|---|---|---|
| Target Compound | 7.82 (d, J=15.5 Hz) | 187.5 | 320 |
| Compound | 7.65 (d, J=15.3 Hz) | 185.9 | 310 |
| Compound | 7.58 (d, J=15.1 Hz) | 184.3 | 305 |
Key Observations :
- The downfield shift of the α,β-unsaturated proton (7.82 ppm) in the target compound correlates with stronger electron-withdrawing effects from the benzoxazole group compared to fluorophenyl or methoxyphenyl analogs .
- UV-Vis absorption at 320 nm suggests extended conjugation, consistent with the benzoxazole system .
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The benzoxazole ring enhances anticancer activity but reduces solubility, suggesting a need for prodrug strategies .
- Synthetic Feasibility : The target compound’s complex structure requires multi-step synthesis, including Claisen-Schmidt condensation and benzoxazole ring formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
